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Compound of Interest

Compound Name: m-Xylene

Cat. No.: B151644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isophthalic

acid (IPA) via the oxidation of meta-xylene (m-xylene). Isophthalic acid is a crucial aromatic

dicarboxylic acid used as a comonomer in the production of high-performance polymers such

as polyethylene terephthalate (PET) resins, unsaturated polyester resins, and alkyd resins for

coatings.[1] The quality of the m-xylene feedstock directly influences the purity and

performance of the resulting isophthalic acid.[1]

Reaction Principle
The industrial synthesis of isophthalic acid is predominantly achieved through the liquid-phase

aerobic oxidation of m-xylene. This process typically employs a multi-component catalyst

system in an acetic acid solvent. The overall reaction is highly exothermic.

Reaction:

C₆H₄(CH₃)₂ + 3O₂ → C₆H₄(COOH)₂ + 2H₂O

The reaction proceeds through the formation of intermediate products, primarily m-toluic acid

and 3-carboxybenzaldehyde. Complete conversion of these intermediates is crucial for

obtaining high-purity isophthalic acid.
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The most common and commercially established catalyst system is a combination of cobalt

and manganese salts, promoted by a bromine-containing compound.[2][3]

Cobalt and Manganese: These transition metals act as the primary catalysts, facilitating the

oxidation process. Cobalt acetate and manganese acetate are commonly used.[3][4]

Bromine Promoter: A bromine source, such as hydrobromic acid (HBr), sodium bromide

(NaBr), or tetrabromoethane, is essential for the catalyst system's high activity.[2] The

corrosive nature of the bromine-acetic acid environment often necessitates the use of

titanium-lined reactors.[2]

Research into bromine-free catalyst systems, such as those involving phosphotungstic acid, is

ongoing to mitigate corrosion issues, though these are not yet widely commercialized.[5][6][7]

Experimental Data
The following tables summarize quantitative data from various experimental and industrial

processes for the synthesis of isophthalic acid.

Table 1: Typical Reaction Conditions for m-Xylene Oxidation

Parameter Value Reference

Temperature 175 - 225 °C [2]

Pressure 1500 - 3000 kPa [2]

Solvent Acetic Acid [2][3][8]

Catalyst System Co/Mn/Br [2][3][8]

Oxidant Compressed Air (excess O₂) [2]

Table 2: Example Catalyst Compositions
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Catalyst Component Concentration (by weight) Reference

Cobalt (Co) Salt 200-300 parts [9][10]

Manganese (Mn) Salt 10-30 parts (relative to Co salt) [9]

Bromine-containing Compound 10-30 parts (relative to Co salt) [9]

Benzoic Acid (Additive) 300-800 ppmw [9]

Experimental Protocols
The following protocols describe a general laboratory-scale and a conceptual industrial-scale

process for the synthesis of isophthalic acid from m-xylene.

Protocol 1: Laboratory-Scale Semicontinuous Synthesis
This protocol is based on typical laboratory studies of m-xylene oxidation.[3][8]

Materials:

m-Xylene (≥99.5% purity)[1]

Acetic acid (glacial)

Cobalt (II) acetate tetrahydrate

Manganese (II) acetate tetrahydrate

Hydrobromic acid (48% aq.)

High-purity nitrogen gas

Compressed air

Equipment:

High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, gas

outlet, thermocouple, and pressure gauge.
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Heating mantle or oil bath.

Condenser.

Filtration apparatus (e.g., Büchner funnel).

Drying oven.

Procedure:

Reactor Charging: In a typical experiment, charge the high-pressure reactor with a mixture of

m-xylene, acetic acid, water, and the catalyst components (cobalt acetate, manganese

acetate, and hydrobromic acid). A representative mixture might contain 100g of m-xylene
and 800g of acetic acid.[9]

Inerting: Seal the reactor and purge with high-purity nitrogen to remove air. Pressurize with

nitrogen to check for leaks.

Heating and Stirring: Begin stirring at a constant rate (e.g., 800 rpm) and heat the reactor to

the desired reaction temperature (e.g., 180-195 °C).[3][4]

Initiation of Oxidation: Once the set temperature is reached and stable, switch the gas feed

from nitrogen to compressed air to initiate the oxidation reaction. Maintain a constant

pressure within the reactor (e.g., 3.0 MPa).[9]

Reaction Monitoring: The reaction is highly exothermic, and the temperature should be

carefully controlled. The reaction progress can be monitored by analyzing off-gas

composition or by taking liquid samples (if the reactor setup allows) to determine the

concentration of reactants, intermediates, and products by techniques such as HPLC.

Reaction Completion and Cooldown: After the desired reaction time, stop the airflow and

cool the reactor to room temperature.

Product Isolation: Vent the reactor and collect the resulting slurry. The solid crude isophthalic

acid can be separated from the reaction mixture by filtration.
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Washing and Drying: Wash the filter cake with acetic acid and then with water to remove

residual catalyst and solvent. Dry the purified isophthalic acid in an oven.

Protocol 2: Conceptual Industrial Production Process
This protocol outlines the key stages of a continuous industrial process for producing purified

isophthalic acid (PIA).[11][12]

Stages:

Feed Preparation: A feed mixture containing m-xylene, acetic acid solvent, and the

Co/Mn/Br catalyst system is continuously prepared.[2]

Oxidation:

The feed mixture is pumped into a main oxidation reactor operating at high temperature

(175–225 °C) and pressure (1500–3000 kPa).[2]

Compressed air is fed in excess to ensure a high conversion of m-xylene.[2] The reaction

is controlled to leave a specific concentration of the intermediate 3-carboxybenzaldehyde

(e.g., 500 to 10,000 ppm).[12]

The reaction mixture then flows to a post-oxidation reactor to further reduce the

concentration of 3-carboxybenzaldehyde to a lower level (e.g., 100 to 800 ppm).[12]

Crystallization and Separation: The slurry from the post-oxidation reactor is cooled, allowing

the crude isophthalic acid (CIA) to crystallize. The CIA is then separated from the mother

liquor by filtration or centrifugation.

Solvent Recovery: The mother liquor, containing the catalyst and unreacted components, is

processed to recover the acetic acid for recycling.[12]

Purification:

The CIA is re-slurried in purified acetic acid.[12]

This mixture is heated (e.g., to 100 °C or higher) with stirring.[12]
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A common industrial purification method involves hydrogenation of an aqueous solution of

the crude isophthalic acid in the presence of a palladium catalyst to convert color-forming

impurities.[11]

Final Product Isolation: The purified isophthalic acid is separated by filtration, washed, and

dried to yield the final high-purity product.
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Caption: Experimental workflow for the synthesis and purification of isophthalic acid.
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Caption: Simplified reaction pathway for the oxidation of m-xylene to isophthalic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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